N-Ethyl-N-(4-methylphenyl)methanesulfonamide
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Overview
Description
N-Ethyl-N-(4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C10H15NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(4-methylphenyl)methanesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methylbenzenesulfonyl chloride+ethylamine→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in an organic solvent at elevated temperatures.
Reduction: Lithium aluminum hydride; carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-Ethyl-N-(4-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamide-based compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
N-Ethyl-N-(4-methylphenyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:
N-Phenylmethanesulfonamide: Lacks the ethyl group, resulting in different chemical and biological properties.
N-Ethyl-N-(4-chlorophenyl)methanesulfonamide: Contains a chlorine substituent, which can influence its reactivity and biological activity.
N-Ethyl-N-(4-nitrophenyl)methanesulfonamide: The presence of a nitro group can enhance its electron-withdrawing properties, affecting its chemical behavior.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other sulfonamide derivatives.
Properties
CAS No. |
89278-71-7 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-ethyl-N-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-11(14(3,12)13)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
FSUHHGZKWDOKPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)S(=O)(=O)C |
Origin of Product |
United States |
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